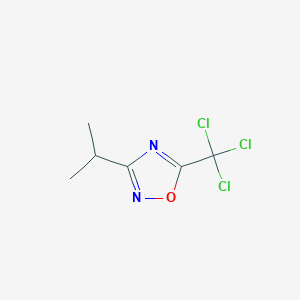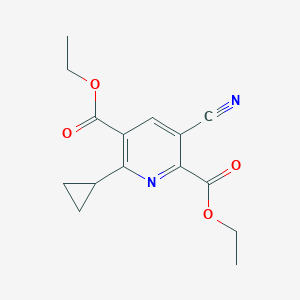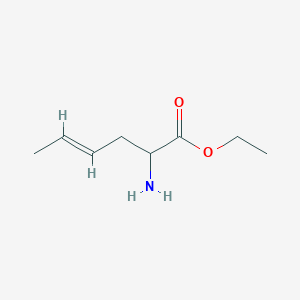
6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)pyrazin-2-amine
Descripción general
Descripción
“6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)pyrazin-2-amine” is a chemical compound with the CAS Number: 1219130-25-2. It has a molecular weight of 225.25 and its IUPAC name is 6-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)pyrazin-2-amine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15N3O3/c1-10(2)15-6-7(16-10)5-14-9-4-12-3-8(11)13-9/h3-4,7H,5-6H2,1-2H3,(H2,11,13) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Aplicaciones Científicas De Investigación
Medicine: Antitumor Activity
This compound has shown potential in medical research, particularly in the development of treatments for cancer. Its structure allows it to act as a MEK inhibitor, which can interfere with the mitogen-activated protein kinase (MAPK) pathway, a crucial signaling pathway for the growth and survival of cancer cells . By inhibiting this pathway, the compound could potentially halt the proliferation of tumor cells, making it a valuable asset in oncological pharmacology.
Material Science: Synthesis of Polymers
The compound’s derivatives are useful in material science for the synthesis of various polymers. For instance, it can be used to create polyethers and other related materials through processes like ester bond formation . These materials have a wide range of applications, including the production of plastics, resins, and fibers, which are integral to numerous industries.
Propiedades
IUPAC Name |
6-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-10(2)15-6-7(16-10)5-14-9-4-12-3-8(11)13-9/h3-4,7H,5-6H2,1-2H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCWLAWSUWSSTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)COC2=NC(=CN=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)pyrazin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















